(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). This compound is characterized by its unique thiazole structure, which contributes to its biological activity. The compound's systematic name indicates the presence of a thiazole ring, a methyl ester group, and an aromatic benzoate moiety.
This compound is classified as an aminothiazole derivative. Aminothiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structural features of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate suggest its potential role as a pharmacological agent.
The synthesis of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate features:
The compound's three-dimensional conformation can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
The key molecular data includes:
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate can participate in several chemical reactions:
These reactions are often facilitated by catalysts or specific conditions that enhance reactivity. For example, using Lewis acids can promote nucleophilic substitutions effectively.
The mechanism of action for (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the active site of these enzymes, it disrupts their function, which is crucial for cell cycle regulation.
Research has shown that compounds with similar structures exhibit significant inhibitory effects on CDK1, CDK2, CDK4, and CDK6, which are important targets in cancer therapy .
The physical properties include:
Key chemical properties involve:
Relevant analytical data such as melting point, boiling point, and spectral data (IR, NMR) are essential for characterizing the compound.
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate has several scientific applications:
The systematic IUPAC name for the compound is (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate. This name precisely defines its structural features:
The compound is registered under CAS Number 385398-54-9 (with an alternative identifier 135437761 in PubChem). Its molecular formula is C₁₉H₁₆N₂O₃S, corresponding to a molecular weight of 352.41 g/mol [1] [3]. Key identifiers are consolidated in Table 1.
Table 1: Systematic Identifiers
Property | Value |
---|---|
IUPAC Name | (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate |
CAS Registry Number | 385398-54-9 |
PubChem CID | 135437761 |
Molecular Formula | C₁₉H₁₆N₂O₃S |
Molecular Weight | 352.41 g/mol |
The compound's core structure features a thiazol-5(4H)-one ring connected via an exocyclic double bond at C5 to the para-position of a methyl benzoate group. The E-configuration about this double bond (C5=CCH) is sterically favored, positioning the benzoate group trans to the thiazole's nitrogen. The m-tolylamino group (-NHC₆H₄CH₃-3′) at C2 adopts a conformation minimizing steric clash with the thiazolone ring [3].
The SMILES notation (O=C(OC)C1=CC=C(/C=C(SC(NC2=CC=CC(C)=C2)=N3)\C3=O) encodes this connectivity and stereochemistry. Computational modeling predicts key geometric parameters:
Table 2: Key Bond Lengths and Angles (Calculated)
Parameter | Value |
---|---|
C5=CCH (exocyclic) bond | ~1.35 Å |
C2-N(anilino) bond | ~1.38 Å |
C4=O (thiazolone) bond | ~1.22 Å |
C5=CCH-CCOOCH₃ dihedral | 20-30° |
While single-crystal X-ray diffraction data for this specific compound is not publicly available in the retrieved sources, crystallographic analysis of closely related structures provides insights. Analogous compounds like methyl 4-[(E)-(2-mercapto-4-oxothiazol-5-ylidene)methyl]benzoate (CAS 304861-41-4) crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters typically ranging: a=5–8 Å, b=10–15 Å, c=15–20 Å, β=90–110° [4] [9].
Key packing features observed in these analogs include:
Hirshfeld surface analysis of comparable structures indicates dominant H⋯H contacts (45–50%) and significant O⋯H/H⋯O (15–20%) and S⋯H/H⋯S (10–15%) interactions, confirming the role of hydrogen bonding and dispersion forces in crystal cohesion [9].
The (Z)-isomer of this compound would position the methyl benzoate group cis to the thiazole nitrogen, creating steric conflict between the benzoate carbonyl and the thiazole ring. This instability renders the Z-form energetically disfavored (>5 kcal/mol higher in energy based on analogues), explaining its absence in synthetic preparations [2].
Tautomerism is significant at the 2-position:
Table 3: Tautomeric and Isomeric Stability
Form | Energy Relative to (E)-Isomer | Key Identifying Features |
---|---|---|
(E)-Isomer | 0 kcal/mol (reference) | Planar C5=CCH bond; IR νC=O ~1700 cm⁻¹ |
(Z)-Isomer | >5 kcal/mol higher | Steric clash; not observed experimentally |
2-Mercapto-4-hydroxy (B) | >8 kcal/mol higher | νS-H ~2550 cm⁻¹; unstable in air |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3